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Compound of Interest

Compound Name: 7-Ethyl-2-propyl-1-benzothiophene

Cat. No.: B105782

An In-depth Technical Guide to 7-Ethyl-2-methyl-
1-benzothiophene

Disclaimer: Information regarding the specific compound 7-Ethyl-2-propyl-1-benzothiophene
is not readily available in scientific literature. This guide provides a comprehensive overview of
a closely related and structurally similar compound, 7-Ethyl-2-methyl-1-benzothiophene (CAS
No. 16587-44-3), for which data is accessible. The properties and methodologies described
herein are based on this surrogate and should be considered representative of this class of
compounds.

This technical guide is intended for researchers, scientists, and professionals in drug
development, offering a detailed examination of the physical and chemical properties of 7-
Ethyl-2-methyl-1-benzothiophene. The document includes structured data, experimental
protocols, and visualizations to facilitate a deeper understanding of this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 7-Ethyl-2-methyl-1-
benzothiophene. The data is a combination of computed values from reputable chemical
databases. Experimental data for properties such as melting and boiling points are not
available in the cited literature.
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Property Value Source
Molecular Formula C11H12S [ChemBK][1]
Molecular Weight 176.28 g/mol [PubChem][1]
7-ethyl-2-methyl-1-
IUPAC Name ] [PubChem][1]
benzothiophene
CAS Number 16587-44-3 [ChemBK][1]
Appearance Expected to be a solid or liquid  General
XLogP3 4.1 [PubChem][1]
Hydrogen Bond Donor Count 0 [PubChem][1]
Hydrogen Bond Acceptor
1 [PubChem][1]
Count
Rotatable Bond Count 1 [PubChem][1]

Exact Mass 176.06597156 Da [PubChem][1]

Monoisotopic Mass 176.06597156 Da [PubChem][1]

Topological Polar Surface Area  28.2 A2 [PubChem][1]

Heavy Atom Count 12 [PubChem][1]

Experimental Protocols

While a specific, published synthesis protocol for 7-Ethyl-2-methyl-1-benzothiophene was not
found, a general and robust method for the synthesis of substituted benzothiophenes involves
the visible-light-promoted cyclization of disulfides and alkynes. The following is a plausible
experimental protocol adapted from this methodology.

Synthesis of 7-Ethyl-2-methyl-1-benzothiophene via Visible-Light-Promoted Cyclization

Objective: To synthesize 7-ethyl-2-methyl-1-benzothiophene from 1,2-bis(2-
ethylphenyl)disulfane and propyne.

Materials:
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1,2-bis(2-ethylphenyl)disulfane

Propyne (condensed or as a saturated solution in a suitable solvent)

Toluene (anhydrous)

Photocatalyst (e.g., Eosin Y)

Inert gas (Nitrogen or Argon)

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
Visible light source (e.g., blue LED lamp)

Magnetic stirrer and heating mantle

Silica gel for column chromatography

Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

To a 20 mL glass tube equipped with a magnetic stir bar, add 1,2-bis(2-ethylphenyl)disulfane
(0.2 mmol) and the photocatalyst (e.g., Eosin Y, 1-5 mol%).

Add anhydrous toluene (2 mL) to dissolve the reactants.

Bubble propyne gas through the solution for 10-15 minutes to ensure an excess of the
alkyne. Alternatively, a pre-prepared saturated solution of propyne in toluene can be used.

Seal the tube and place it under an inert atmosphere (Nitrogen or Argon).

Irradiate the reaction mixture with a visible light source (e.g., a 12 W blue LED lamp) at room
temperature.

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas
Chromatography-Mass Spectrometry (GC-MS). The reaction is expected to proceed over
several hours (e.g., 24 hours).
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e Upon completion, quench the reaction and remove the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable solvent
system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the desired 7-Ethyl-
2-methyl-1-benzothiophene.

e Characterize the final product using *H NMR, 3C NMR, and Mass Spectrometry to confirm
its structure and purity.

Spectroscopic Data

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS data for 7-Ethyl-2-methyl-1-
benzothiophene is available in the PubChem database. The mass spectrum would be expected
to show a molecular ion peak (M*) at m/z = 176, corresponding to the molecular weight of the
compound. Key fragmentation patterns would likely involve the loss of methyl (CHs) and ethyl
(C2Hs) groups.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

e 1H NMR: The spectrum would be expected to show signals corresponding to the aromatic
protons on the benzothiophene ring system, a singlet for the methyl group protons at the 2-
position, and a quartet and a triplet for the ethyl group protons at the 7-position.

e 13C NMR: The spectrum would display signals for all 11 unique carbon atoms in the
molecule, including those of the benzothiophene core, the methyl group, and the ethyl group.

Potential Biological Significance and Applications

Benzothiophene and its derivatives are recognized as "privileged structures” in medicinal
chemistry due to their wide range of biological activities.[2][3][4] While specific biological data
for 7-Ethyl-2-methyl-1-benzothiophene is not available, the benzothiophene scaffold is a core
component of several pharmaceuticals and biologically active compounds.[4]

Derivatives of benzothiophene have been reported to exhibit activities including:
e Anticancer[2][5]

e Antimicrobial[6]
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e Anti-inflammatory[3]
e Antiviral (including anti-HIV)[2]
» Kinase inhibition[2]

The presence of alkyl substituents on the benzothiophene ring can modulate the lipophilicity
and steric properties of the molecule, potentially influencing its biological activity and
pharmacokinetic profile. Therefore, 7-Ethyl-2-methyl-1-benzothiophene could be a valuable
compound for screening in various biological assays to explore its therapeutic potential.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization
of a substituted benzothiophene, such as 7-Ethyl-2-methyl-1-benzothiophene.

Workflow for Synthesis and Characterization of 7-Ethyl-2-methyl-1-benzothiophene
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Caption: A generalized workflow for the synthesis and characterization of 7-Ethyl-2-methyl-1-
benzothiophene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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